molecular formula C40H75NO9 B220227 Soyacerebroside II CAS No. 115074-93-6

Soyacerebroside II

Cat. No.: B220227
CAS No.: 115074-93-6
M. Wt: 714.0 g/mol
InChI Key: HOMYIYLRRDTKAA-RZGXGQPASA-N
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Description

Soyacerebroside II (CAS: 115074-93-6) is a glucocerebroside, a class of sphingolipids composed of a ceramide backbone linked to a glucose moiety. It is structurally characterized by a long-chain amino alcohol (sphingoid base), a fatty acid, and a monosaccharide. This compound is primarily isolated from plant sources such as Glycine max (soybean), Tetragonia tetragonoides (New Zealand spinach), and Allium sativum (garlic) . It has garnered attention for its bioactive properties, including immunomodulatory and neuroprotective effects, though these activities vary significantly compared to structurally similar compounds .

Properties

CAS No.

115074-93-6

Molecular Formula

C40H75NO9

Molecular Weight

714.0 g/mol

IUPAC Name

(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide

InChI

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32?,33-,34-,35-,36-,37+,38-,40+/m1/s1

InChI Key

HOMYIYLRRDTKAA-RZGXGQPASA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O

Appearance

Powder

Synonyms

soya-cerebroside II

Origin of Product

United States

Preparation Methods

Petroleum Ether Extraction

Soybean lecithin (30–50 g) undergoes initial defatting using petroleum ether at 45–60°C under reflux conditions. The mixture is stirred for 30–60 minutes to dissolve low-polarity contaminants, followed by centrifugation at 3,000–5,000 rpm to separate the petroleum ether layer (containing triglycerides) from the denser cerebroside-rich sediment. This step achieves a 65–70% reduction in neutral lipid content, concentrating cerebrosides in the lower phase.

Ethanol Recrystallization

The crude cerebroside sediment is subjected to hot ethanol extraction (45–60°C) at a 1:1–1:3 (w/v) ratio. Ethanol selectively solubilizes cerebrosides while precipitating residual proteins and polysaccharides. Three consecutive extractions yield a combined extract with 85–90% cerebroside recovery, which is concentrated under reduced pressure to obtain a semi-solid residue.

Chromatographic Purification Strategies

Purification of this compound requires multistep silica gel chromatography to resolve it from structurally similar ceramides and glycosphingolipids. The process exploits polarity differences between cerebrosides and co-extracted lipids.

Primary Silica Gel Column Chromatography

The semi-solid residue is dissolved in chloroform and loaded onto a silica gel column (100–200 mesh). Sequential elution with chloroform:methanol gradients removes low-polarity impurities (e.g., sterols) and fractionates cerebrosides based on hydroxyl group content:

Table 1: Gradient Elution Parameters for Primary Purification

Eluent Ratio (Chloroform:Methanol)Volume (mL)Target Fraction
100:1300Neutral lipids
50:1300Ceramides
25:1300This compound

Fractions are monitored via thin-layer chromatography (TLC) using 50% sulfuric acid visualization. This compound elutes at chloroform:methanol 25:1, yielding a 97.27% recovery rate.

Secondary Silica Gel Chromatography

To achieve >98% purity, the primary fractions undergo a second chromatographic separation with a shallower gradient (chloroform:methanol 20:1 to 10:1). This step resolves this compound from isoform contaminants differing in fatty acid chain unsaturation.

Structural Validation and Quality Control

Final product integrity is verified through spectroscopic and chromatographic analyses. Nuclear magnetic resonance (NMR) confirms the presence of a β-D-glucosyl moiety linked to a ceramide backbone featuring an (E/Z)-4,8-diunsaturated C18 sphingosine and 2-hydroxypalmitic acid.

Table 2: Key Spectroscopic Signatures of this compound

TechniqueDiagnostic SignalReference
1H^1H-NMRδ 4.15 (d, J = 7.8 Hz, H-1 of glucose)
13C^{13}C-NMRδ 104.2 (C-1 of glucose)
HPLC-ELSDRetention time: 14.2 ± 0.3 min

High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) quantifies purity, typically exceeding 98.86% with a mass recovery of 97.27%.

Comparative Analysis of Extraction Efficiency

Industrial methods prioritize solvent recyclability and yield. The patented petroleum ether-ethanol-silica gel protocol achieves a 15–20% higher yield than traditional methanol-chloroform partitioning, reducing production costs by 30–40%. Ethanol’s low toxicity also aligns with green chemistry principles, making it preferable for cosmetic-grade preparations.

Challenges and Optimization Opportunities

Despite high purity outputs, current methods face limitations:

  • Low Throughput : Silica gel chromatography remains time-intensive, requiring 8–12 hours per batch.

  • Solvent Consumption : Over 1 L of chloroform per 100 g of lecithin raises environmental concerns.

  • Isomer Separation : The (E/Z)-sphingosine configuration necessitates chiral columns for enantiopure products, increasing costs.

Microfluidic chromatography and enzymatic hydrolysis of phospholipids represent promising avenues for scaling production while minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Soyacerebroside II undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chelation: Calcium ions (Ca²⁺) are commonly used in chelation reactions.

    Hydrolysis: Acidic conditions or specific enzymes like glycosidases.

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

Soyacerebroside II is closely related to Soyacerebroside I (CAS: 114297-20-0). Both share the molecular formula C₄₀H₇₅NO₉ and a molecular weight of 714.0 g/mol . However, key structural differences exist:

  • Soyacerebroside I has a shorter aliphatic chain in the sphingoid base, lacking two methylene groups compared to derivatives like compound 1 in .
  • This compound features distinct hydroxylation patterns or double bond positions in its fatty acid chain, which influence its biological activity .
Table 1: Structural and Molecular Data
Property This compound Soyacerebroside I
CAS Number 115074-93-6 114297-20-0
Molecular Formula C₄₀H₇₅NO₉ C₄₀H₇₅NO₉
Molecular Weight 714.0 g/mol 714.0 g/mol
Key Structural Feature Longer aliphatic chain Shorter aliphatic chain
Primary Sources Soybean, garlic, spinach Soybean, onion, herbs
Bioactive Moieties Glucose-linked ceramide Glucose-linked ceramide

Bioactivity Comparison

Neuroprotective Activity
  • This compound exhibits weak neuroprotective activity in PC12 cells against glutamate-induced apoptosis (EC₅₀: 27.1 ± 0.33 μM) . Earlier studies erroneously attributed this activity to Soyacerebroside I due to misidentification .
Immunomodulatory Effects
  • Both compounds suppress LPS-induced IL-18 secretion in human peripheral blood mononuclear cells (PBMCs), but their combined use (as an isomeric mixture) shows enhanced efficacy compared to individual application .
Antimicrobial and Antidiabetic Activity
  • Neither compound has significant antimicrobial activity, unlike other cerebrosides (e.g., Zephyranamide A/B) with MIC values of 4–64 μg/mL .

Misidentification and Clarification in Literature

Early studies (e.g., Wang et al., 2013) misassigned neuroprotective activity to Soyacerebroside I, later corrected by Jin et al. (2017) to this compound . This underscores the necessity of rigorous structural validation in cerebroside research.

Biological Activity

Soyacerebroside II is a sphingoglycolipid extracted from soybeans (Glycine max), known for its unique biological activities, particularly its anti-inflammatory properties and calcium ionophoretic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its structure as a calcium ionophore, which allows it to facilitate the transport of calcium ions across cell membranes. This property is attributed to its ability to form complexes with calcium ions through specific functional groups in its molecular structure. The compound serves as a tridentate chelating ligand for Ca²⁺ ions, involving interactions from the amide carbonyl and hydroxyl groups .

Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study indicated that it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, which are commonly used as a model for inflammatory responses . This inhibition suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Key Findings:

  • Inhibition of MCP-1 Expression: this compound treatment reduced IL-1β-induced monocyte chemoattractant protein-1 (MCP-1) expression in human synovial fibroblasts, which is crucial for monocyte migration during inflammatory responses .
  • Regulation of miR-432: The compound was shown to upregulate miR-432 levels, which plays a role in suppressing inflammatory pathways by targeting specific mRNAs related to inflammation .

Calcium Ionophoretic Activity

As a calcium ionophore, this compound facilitates the influx of calcium ions into cells, which can influence various cellular processes including muscle contraction, neurotransmitter release, and cell signaling pathways. This property may also contribute to its anti-inflammatory effects by modulating intracellular calcium levels that affect signaling cascades involved in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inflammatory Response Modulation:
    • A study demonstrated that treatment with this compound significantly inhibited IL-1β-induced MCP-1 expression and monocyte migration in synovial fibroblasts. This suggests potential therapeutic applications in osteoarthritis and other inflammatory diseases .
  • Calcium Complex Formation:
    • Research highlighted that this compound can form stable complexes with calcium ions, enhancing its bioavailability and activity within biological systems. This property is critical for its function as an ionophore and may enhance its therapeutic efficacy .
  • Potential Therapeutic Applications:
    • Given its anti-inflammatory properties and ability to modulate calcium signaling, this compound presents potential as a therapeutic agent for conditions such as osteoarthritis, where inflammation and cartilage degradation are prevalent .

Comparative Analysis of Biological Activities

Activity This compound Other Compounds
Anti-inflammatoryYesYes (e.g., Celecoxib)
Calcium ionophoreYesYes (e.g., A23187)
Modulation of MCP-1YesLimited
Upregulation of miR-432YesNot extensively studied

Q & A

Q. What statistical approaches are robust for analyzing dose-response data in cerebroside research?

  • Recommendation : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc correction (e.g., Tukey’s test) for multi-group comparisons, ensuring power analysis determines sample size adequacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soyacerebroside II
Reactant of Route 2
Soyacerebroside II

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.